- Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15-Ph-Pr-SO3H) - An environmentally benign method, Canadian Journal of Chemistry, 2012, 90(5), 464-468
Cas no 93-92-5 (Styralyl Acetate)
Styralyl Acetate structure
Product Name:Styralyl Acetate
Numero CAS:93-92-5
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00008858
CID:34722
PubChem ID:329768199
Update Time:2025-06-11
Styralyl Acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenylethyl acetate
- alpha-Methylbenzyl acetate
- Methyl phenylcarbinyl acetate
- Styralyl Acetate
- α-Methylbenzyl acetate
- α-Methylbenzenemethanol 1-acetate
- Gardenol
- Benzenemethanol, α-methyl-, acetate (9CI)
- Benzyl alcohol, α-methyl-, acetate (6CI, 8CI)
- (±)-Styrallyl acetate
- (±)-α-Methylbenzyl acetate
- (±)-α-Phenethyl acetate
- 1-Acetoxy-1-phenylethane
- dl-1-Phenylethyl acetate
- Gardeniol II
- Methyl phenyl carbinyl acetate
- Methylphenylcarbinol acetate
- NSC 2397
- sec-Phenethyl acetate
- sec-Phenylethyl acetate
- Styrallyl acetate
- Styrylallyl acetate
- α-Methylbenzenemethanol acetate
- α-Methylbenzyl alcohol, acetate
- α-Phenethyl acetate
- α-Phenylethyl acetate
-
- MDL: MFCD00008858
- Inchi: 1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3
- Chiave InChI: QUMXDOLUJCHOAY-UHFFFAOYSA-N
- Sorrisi: O=C(C)OC(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 164.08400
- Massa monoisotopica: 164.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 148
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 26.3A^2
Proprietà sperimentali
- Colore/forma: Liquido da incolore a giallastro
- Densità: 1.028 g/mL at 25 °C(lit.)
- Punto di ebollizione: 94-95 °C/12 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:195,8°F
Gradi Celsius:91°C - Indice di rifrazione: n20/D 1.493-1.497
n20/D 1.494(lit.) - PSA: 26.30000
- LogP: 2.31070
- Solubilità: Quasi insolubile in acqua
- FEMA: 2684
Styralyl Acetate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H227-H315-H319-H335
- Dichiarazione di avvertimento: P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NA 1993 / PGIII
- WGK Germania:1
- Istruzioni di sicurezza: S24/25
- RTECS:DO9410000
- Condizioni di conservazione:Sealed in dry,Room Temperature
Styralyl Acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XR044-5g |
Styralyl Acetate |
93-92-5 | 98% | 5g |
¥50.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XR044-25g |
Styralyl Acetate |
93-92-5 | 98% | 25g |
¥152.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XR044-100g |
Styralyl Acetate |
93-92-5 | 98% | 100g |
¥330.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XR044-500g |
Styralyl Acetate |
93-92-5 | 98% | 500g |
1227CNY | 2021-05-08 | |
| Alichem | A019115240-1000g |
1-Phenylethyl acetate |
93-92-5 | 98% | 1000g |
$212.85 | 2023-08-31 | |
| TRC | S223700-1g |
Styralyl Acetate |
93-92-5 | 1g |
$64.00 | 2023-05-17 | ||
| TRC | S223700-5g |
Styralyl Acetate |
93-92-5 | 5g |
$75.00 | 2023-05-17 | ||
| TRC | S223700-10g |
Styralyl Acetate |
93-92-5 | 10g |
$87.00 | 2023-05-17 | ||
| Apollo Scientific | OR938810-100g |
Styralyl acetate |
93-92-5 | 98+% | 100g |
£36.00 | 2025-03-21 | |
| Apollo Scientific | OR938810-500g |
Styralyl acetate |
93-92-5 | 98+% | 500g |
£54.00 | 2025-02-20 |
Styralyl Acetate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Silica ; 10 min, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Toluene ; 10 h, 40 °C
Riferimento
- Dynamic kinetic resolution of secondary aromatic alcohols with new efficient acyl donors, Tetrahedron: Asymmetry, 2011, 22(13), 1373-1378
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(1R,1′R)-1,1′-(1,2-ethanediyl)bis[… Solvents: Methanol ; 50 °C
Riferimento
- Preparation of ethylene bridged Chiral bisphosphines as ligands, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Iodine Solvents: Chloroform , Dichloromethane
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Iodine as an acetyl transfer catalyst, Journal of Chemical Research, 1997, (3), 110-111
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, compd. with 4-(1-pyrrolidinyl)pyridin… ; 1 h, 22 °C
Riferimento
- Pyridinium saccharinate salts as efficient recyclable acylation catalyst: a new bridge between heterogeneous and homogeneous catalysis, Tetrahedron, 2016, 72(24), 3468-3476
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, compd. with N,N-dimethyl-4-pyridinami… ; 2 h, 25 °C
Riferimento
- Recyclable catalysts for esterification or acylation of alcohols, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, compd. with N,N-dimethyl-4-pyridinami… ; 2 h, 25 °C
Riferimento
- A salt made of 4-N,N-dimethylaminopyridine (DMAP) and saccharin as an efficient recyclable acylation catalyst: a new bridge between heterogeneous and homogeneous catalysis, Chemical Communications (Cambridge, 2011, 47(25), 7227-7229
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: 4-Pyridinamine, N-[(4-ethenylphenyl)methyl]-N-methyl-, polymer with 4-ethenyl-N,… Solvents: Toluene ; rt; 1 h, rt
Riferimento
- Chromatography-free esterification reactions using a bifunctional polymer, Synlett, 2016, 27(8), 1207-1210
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Diethylamine , (T-4)-[[(1R,4S)-4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-(diphenylphosphino-κ… Solvents: Diethylamine ; 2 h, 40 °C
1.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Ethanol , Methanol ; 1 h, rt
1.3 Catalysts: Sodium tetrafluoroborate Solvents: Water ; rt; 1.5 h, rt
1.4 Reagents: Hydrogen Solvents: Methanol ; 10 h, 100 psi, 50 °C
1.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Ethanol , Methanol ; 1 h, rt
1.3 Catalysts: Sodium tetrafluoroborate Solvents: Water ; rt; 1.5 h, rt
1.4 Reagents: Hydrogen Solvents: Methanol ; 10 h, 100 psi, 50 °C
Riferimento
- Chemoenzymatic synthesis of a mixed phosphine-phosphine oxide catalyst and its application to asymmetric allylation of aldehydes and hydrogenation of alkenes, Organic & Biomolecular Chemistry, 2012, 10(7), 1388-1395
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Dodecatangestocobaltate trihydrate (K5CoW12O40 3H2O) Solvents: Acetonitrile
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Diethyl ether
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Diethyl ether
Riferimento
- Catalytic acetylation of alcohols and phenols with potassium dodecatungstocobaltate trihydrate, Monatshefte fuer Chemie, 2002, 133(3), 323-327
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Carbon tetrachloride
Riferimento
- Bi(III) carboxylates as efficient reagents for preparation of esters under mild conditions. A new method for the protection of carboxylic acids, Tetrahedron Letters, 2001, 42(5), 855-857
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ; 2.5 h, rt
1.3 1.5 h, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ; 2.5 h, rt
1.3 1.5 h, rt
Riferimento
- Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ; rt
Riferimento
- The effect of the migrating group structure on enantioselectivity in lipase-catalyzed kinetic resolution of 1-phenylethanol, Comptes Rendus Chimie, 2016, 19(8), 971-977
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Potassium tert-butoxide , (1-Butyl-3-cyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)dichloro[(1,2,3,4,5,6-η)… Solvents: Toluene ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 4 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 4 h, 25 °C
Riferimento
- Selectivity Enhancement in Dynamic Kinetic Resolution of Secondary Alcohols through Adjusting the Micro-Environment of Metal Complex Confined in Nanochannels: A Promising Strategy for Tandem Reactions, ACS Catalysis, 2015, 5(1), 27-33
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: 4-Pyridinamine, 3,5-dibromo-N,N-dimethyl-, polymer with 1,3,5-triethynylbenzene ; 10 h, rt
Riferimento
- 4-(N,N-Dimethylamino)pyridine-Embedded Nanoporous Conjugated Polymer as a Highly Active Heterogeneous Organocatalyst, Chemistry - A European Journal, 2012, 18(20), 6328-6334
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: Silver triflate ; 1 min, 60 °C
Riferimento
- Silver triflate catalyzed acetylation of alcohols, thiols, phenols, and amines, Synthesis, 2011, (10), 1621-1625
Metodo di produzione 18
Condizioni di reazione
1.1 Catalysts: Methylenediphosphonic acid ; 2 h, rt
Riferimento
- Process for preparation of fatty alcohol esters by bisphosphonic acid-catalyzed esterification, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Thallium chloride (TlCl3) ; 6 min, rt
Riferimento
- Thallium(III) chloride: a mild and efficient catalyst for acylation of alcohols, phenols and thiols, and for geminal diacylation of aldehydes under solvent-free conditions, Synthesis, 2008, (20), 3307-3313
Metodo di produzione 20
Condizioni di reazione
1.1 Catalysts: 1-Butyl-3-methylimidazolium tosylate Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 20 min, 50 °C
Riferimento
- Acetylation catalyzed by functionalized ionic liquid [bmim]OTs, Cuihua Xuebao, 2008, 29(4), 341-345
Styralyl Acetate Raw materials
Styralyl Acetate Preparation Products
Styralyl Acetate Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:93-92-5)Styralyl acetate
Numero d'ordine:sfd18802
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:93-92-5)
Numero d'ordine:SFD1299
Stato delle scorte:
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02
Prezzo ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93-92-5)Styralyl acetate
Numero d'ordine:LE4689;LE8467967
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:46
Prezzo ($):discuss personally
Email:18501500038@163.com
Styralyl Acetate Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
93-92-5 (Styralyl Acetate) Prodotti correlati
- 10522-02-8(1,2-Ethanediol, 1-phenyl-, 1-acetate)
- 3425-72-7(Benzenemethanol, a,a-dimethyl-, 1-acetate)
- 57473-79-7(Benzoic acid, (1S)-1-phenylethyl ester)
- 954-67-6(diphenylmethyl acetate)
- 13358-49-1(1-phenylethyl benzoate)
- 1271-98-3(Ferrocene, [1-(acetyloxy)ethyl]-)
- 25496-77-9(2-Hydroxy-1-phenylethyl acetate)
- 90139-25-6(Benzoic acid, 4-ethyl-, 1-phenylethyl ester)
- 127707-64-6(1,2-Ethanediol,1-phenyl-, 1-acetate)
- 19759-40-1(Benzenemethanol, a,4-dimethyl-, 1-acetate)